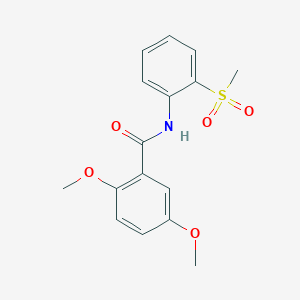

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

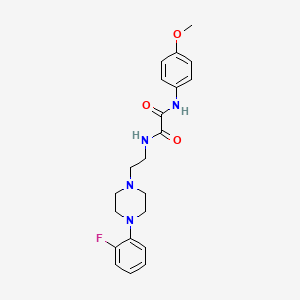

“N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a carboxamide), a methanesulfonyl group (a sulfur atom bonded to two oxygen atoms and a methyl group), and two methoxy groups (an oxygen atom bonded to a methyl group) attached to the benzene ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation . The methanesulfonyl group can be introduced using methanesulfonyl chloride, and the methoxy groups can be introduced using a reagent like dimethyl sulfate .Molecular Structure Analysis

The molecule contains a total of 34 bond(s). There are 17 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 sulfone(s) .Chemical Reactions Analysis

The methanesulfonyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction . The benzamide and methoxy groups can also participate in various chemical reactions, but the specifics would depend on the reaction conditions and other reagents present .科学的研究の応用

Chitin Synthesis Inhibition

These applications highlight the versatility and potential of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide in diverse scientific contexts. Researchers continue to explore its properties, paving the way for exciting discoveries and practical applications . If you need further details or additional applications, feel free to ask! 😊

作用機序

Target of Action

The primary target of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .

Mode of Action

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide acts as an allosteric inhibitor of TYK2 . It binds to the TYK2 pseudokinase (JH2) domain, which is a unique feature of the JAK family . This binding inhibits the catalytic activity of TYK2, preventing the phosphorylation and activation of STAT proteins .

Biochemical Pathways

The inhibition of TYK2 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The inhibition of TYK2 thus impacts the cellular response to cytokines and growth factors .

Result of Action

The result of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide’s action is the inhibition of TYK2 activity, leading to a decrease in the transduction of cytokine-mediated signals . This can result in the modulation of immune responses and inflammation, making it potentially useful in the treatment of autoimmune diseases .

特性

IUPAC Name |

2,5-dimethoxy-N-(2-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-11-8-9-14(22-2)12(10-11)16(18)17-13-6-4-5-7-15(13)23(3,19)20/h4-10H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFRVSWNYLFZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5-Bromo-2-propoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2376006.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2376008.png)

![N-((1-isopropylpiperidin-4-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2376013.png)

![[4,7-dimethyl-2-oxo-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid](/img/structure/B2376014.png)

![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-(2-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2376015.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide](/img/structure/B2376016.png)